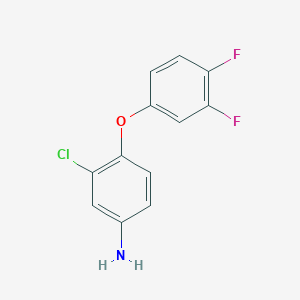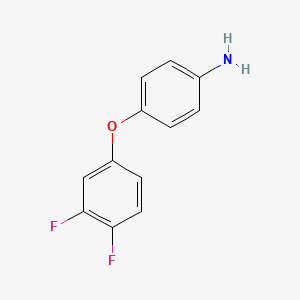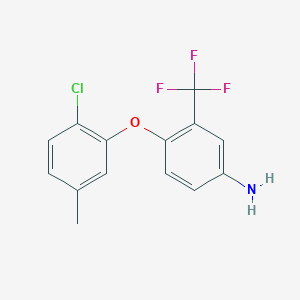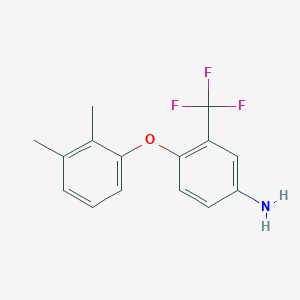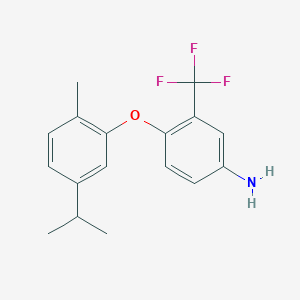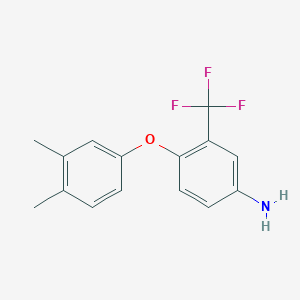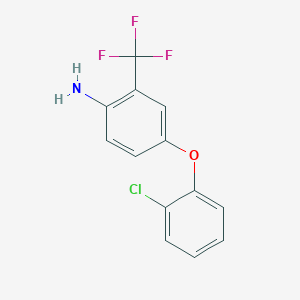
4-(2-Chlorophenoxy)-2-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including high-pressure hydrolysis, reduction reactions, and addition reactions, as seen in the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline . Another example is the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, which involves Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis . These methods indicate that the synthesis of chloro- and trifluoromethyl- containing anilines can be complex and may require optimization for yield and purity.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using vibrational spectroscopy techniques such as FT-IR and FT-Raman, as well as quantum chemical calculations . These studies reveal the influence of substituents on the vibrational wavenumbers and the electron density distribution within the molecules. For instance, the conformational study of a chromium complex with a trifluoromethoxy aniline ligand shows that the trifluoromethoxy group is nearly perpendicular to the arene ring .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "4-(2-Chlorophenoxy)-2-(trifluoromethyl)aniline." However, the presence of chloro and trifluoromethyl groups in related compounds suggests that they may undergo various substitution reactions, potentially affecting their reactivity and the types of products formed .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using elemental analyses, IR spectra, and NMR . The vibrational analysis and molecular orbital calculations provide insights into the chemical reactivity, thermodynamic parameters, and potential energy distribution within the molecules . The presence of the trifluoromethyl group is known to influence the pharmacological and biological properties of molecules, which is significant for the development of new pharmaceuticals and agrochemicals .
Scientific Research Applications
Vibrational Analysis and Non-linear Optical Material Potential
4-Chloro-3-(trifluoromethyl)aniline, a compound similar to the one , has been subjected to vibrational analysis using Fourier Transform-Infrared and Fourier Transform-Raman techniques. The study revealed insights into hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface analysis, and thermodynamic functions, suggesting its potential use in Non-Linear Optical (NLO) materials (Revathi et al., 2017).
Pesticides and Herbicides Intermediate
2,6-Dichloro-4-trifluoromethyl aniline, a variant of the compound, serves as an intermediate in the manufacturing of high efficiency, low toxic pesticides and new herbicides. The synthesis methods and applications of these pesticides and herbicides were extensively reviewed, highlighting the significance of this compound in agricultural applications (Zhou Li-shan, 2002).
Spectroscopic and Theoretical Studies for Electronic and Structural Insights
Vibrational spectroscopic and first-order hyperpolarizability studies based on Density Functional Theory (DFT) calculations have been conducted on 4-chloro-2-(trifluoromethyl) aniline. These studies reveal the compound's microscopic non-linear optical behavior, providing valuable insights into its structural and electronic properties, which are essential for various scientific applications (Arivazhagan et al., 2012).
properties
IUPAC Name |
4-(2-chlorophenoxy)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-10-3-1-2-4-12(10)19-8-5-6-11(18)9(7-8)13(15,16)17/h1-7H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOLGZRLNPPURH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=C(C=C2)N)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenoxy)-2-(trifluoromethyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


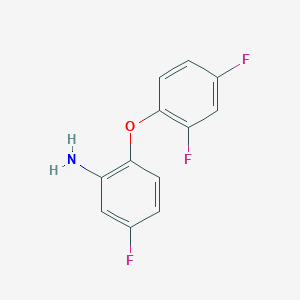
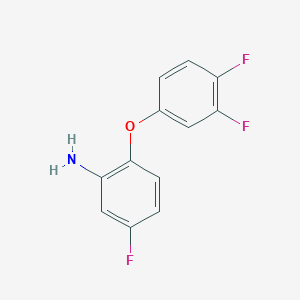
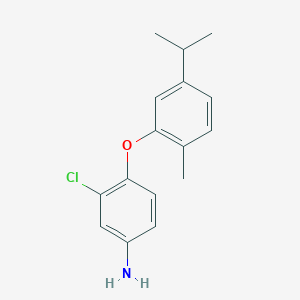
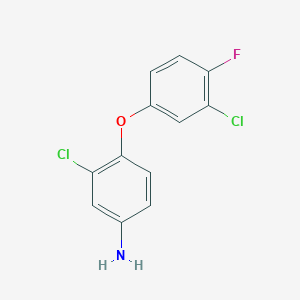

![Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate](/img/structure/B1329091.png)

